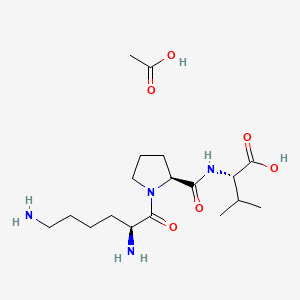

L-lysyl-L-prolyl-L-valine acetate

説明

L-Lysyl-L-prolyl-L-valine acetate (CAS: 2828433-34-5) is a synthetic tripeptide derivative composed of lysine, proline, and valine residues, with an acetate counterion. It is characterized by high purity (99%) and is commercially available at a price of $441 per gram .

特性

分子式 |

C18H34N4O6 |

|---|---|

分子量 |

402.5 g/mol |

IUPAC名 |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H30N4O4.C2H4O2/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17;1-2(3)4/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24);1H3,(H,3,4)/t11-,12-,13-;/m0./s1 |

InChIキー |

ZQWQMTOELXHBPM-QKWXXBCPSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N.CC(=O)O |

正規SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N.CC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-lysyl-L-prolyl-L-valine acetate typically involves the stepwise coupling of the amino acids lysine, proline, and valine. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of L-lysyl-L-prolyl-L-valine acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale peptide synthesis often employs automated peptide synthesizers and continuous flow reactors to enhance efficiency and reproducibility .

化学反応の分析

Types of Reactions

L-lysyl-L-prolyl-L-valine acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .

科学的研究の応用

L-lysyl-L-prolyl-L-valine acetate has a wide range of scientific research applications:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide interactions.

Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of novel biomaterials and as a stabilizing agent in various formulations

作用機序

The mechanism of action of L-lysyl-L-prolyl-L-valine acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors on the cell surface, triggering intracellular signaling cascades that regulate various biological processes. For example, it may modulate the activity of enzymes involved in inflammation or microbial defense .

類似化合物との比較

Structural and Functional Comparisons

The following table summarizes key differences between L-lysyl-L-prolyl-L-valine acetate and structurally or functionally related compounds:

*Calculated based on constituent amino acids (lysine: 146.19 g/mol, proline: 115.13 g/mol, valine: 117.15 g/mol) and acetate (60.05 g/mol).

Key Observations:

- Size and Complexity: L-Lysyl-L-prolyl-L-valine acetate is significantly smaller than Rusalatide acetate, a 20-amino acid peptide with demonstrated tissue-repair applications . Its tripeptide structure may limit its functional versatility compared to larger peptides but could enhance bioavailability.

- Functional Groups: Unlike the fluorinated pyrrolidine derivative in , L-lysyl-L-prolyl-L-valine acetate lacks non-natural substitutions, making it more analogous to endogenous peptides.

- Therapeutic Potential: While Rusalatide acetate has documented clinical applications, L-lysyl-L-prolyl-L-valine acetate’s role remains speculative. Its lysine and proline residues are common in collagen-modulating peptides, suggesting possible use in wound healing or connective tissue regulation.

Chemical and Physical Properties

A comparison of physicochemical properties is critical for understanding bioavailability and stability:

*Estimated based on amino acid side chains and acetate.

- The hexapeptide (133605-55-7) has higher hydrogen-bonding capacity and rotatable bonds, which may reduce membrane permeability compared to the tripeptide .

Commercial Availability and Cost

生物活性

L-lysyl-L-prolyl-L-valine acetate is a peptide that has garnered attention for its potential biological activities and applications in various fields, including medicine and biotechnology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

L-lysyl-L-prolyl-L-valine acetate is composed of three amino acids: lysine (L-lys), proline (L-pro), and valine (L-val). Its molecular formula is . The acetate moiety contributes to its solubility and stability in biological systems.

Biological Activities

1. Cellular Signaling and Protein Interactions

- L-lysyl-L-prolyl-L-valine acetate has been investigated for its role in cellular signaling pathways. It can interact with cell surface receptors, leading to the modulation of intracellular signaling cascades that regulate various biological processes, including inflammation and immune responses .

2. Anti-inflammatory Effects

- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory pathways. This could make it a candidate for therapeutic applications in inflammatory diseases .

3. Antimicrobial Properties

- The compound has also been explored for its antimicrobial potential. Its amino acid composition may enhance its ability to disrupt microbial membranes or inhibit microbial growth, although specific mechanisms remain to be fully elucidated .

The mechanism of action of L-lysyl-L-prolyl-L-valine acetate involves several key interactions:

- Receptor Binding : The peptide can bind to specific receptors on cell surfaces, triggering downstream signaling pathways that influence cellular responses .

- Enzyme Modulation : It may modulate the activity of enzymes involved in metabolic processes, contributing to its anti-inflammatory and antimicrobial effects .

Research Findings and Case Studies

Several studies have highlighted the biological activities of L-lysyl-L-prolyl-L-valine acetate:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Cellular Signaling | Demonstrated that the compound activates specific signaling pathways involved in immune responses . |

| Study 2 | Anti-inflammatory Effects | Showed significant reduction in inflammatory markers in vitro when treated with the compound . |

| Study 3 | Antimicrobial Activity | Reported inhibition of bacterial growth in several strains, indicating potential as an antimicrobial agent . |

Applications

The diverse biological activities of L-lysyl-L-prolyl-L-valine acetate suggest several potential applications:

- Therapeutics : Due to its anti-inflammatory and antimicrobial properties, it could be developed into therapeutic agents for treating infections or inflammatory diseases.

- Biotechnology : As a building block in peptide synthesis, it can be utilized in developing novel biomaterials or drug formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。